6-Bromo-2,5-dichloro-8-methoxyquinazoline
Overview
Description
6-Bromo-2,5-dichloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H5BrCl2N2O and a molecular weight of 307.96 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-2,5-dichloro-8-methoxyquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
6-Bromo-2,5-dichloro-8-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound and its derivatives.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,5-dichloro-8-methoxyquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference standard in pharmaceutical testing and as a building block for the synthesis of biologically active molecules . In medicinal chemistry, quinazoline derivatives are known for their potential as anticancer, antiviral, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the biological context, quinazoline derivatives often act by inhibiting enzymes or receptors involved in critical cellular processes. For example, some quinazoline compounds are known to inhibit tyrosine kinases, which play a key role in cell signaling and cancer progression .
Comparison with Similar Compounds
6-Bromo-2,5-dichloro-8-methoxyquinazoline can be compared with other similar compounds, such as:
6-Bromo-2-chloro-8-methoxyquinazoline: This compound has a similar structure but with one less chlorine atom.
6-Bromo-2,4-dichloro-8-methoxyquinazoline: This compound differs in the position of the chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-2,5-dichloro-8-methoxyquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c1-15-6-2-5(10)7(11)4-3-13-9(12)14-8(4)6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQZNSPBAPDSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CN=C(N=C12)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270935 | |
Record name | 6-Bromo-2,5-dichloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036755-87-9 | |
Record name | 6-Bromo-2,5-dichloro-8-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,5-dichloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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